2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
Description
Contextualization within Contemporary Organic Chemistry and Pharmaceutical Scaffolds
In modern organic chemistry, the development of efficient and selective methods for the construction of complex molecules is a primary goal. The 3,4-dimethoxyphenyl moiety, a derivative of catechol, is a common feature in many biologically active natural products and synthetic compounds. nih.gov The presence of this group in 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene suggests its potential as a precursor to a range of pharmacologically relevant molecules. The allylic chloride functionality is a highly valuable synthetic handle, allowing for a variety of nucleophilic substitution reactions to introduce new functional groups and build molecular complexity. organic-chemistry.orgresearchgate.net
The combination of these two features in a single molecule makes this compound a promising scaffold for the generation of compound libraries for drug discovery. The dimethoxyphenyl group can be found in compounds with a wide array of biological activities, including antioxidant and anti-inflammatory properties. researchgate.net The ability to readily modify the butene chain through the reactive chloride opens up possibilities for tuning the molecule's properties to optimize its interaction with biological targets.
Historical Perspective on Analogous Chemical Structures and their Synthetic Utility
The synthetic utility of both the 3,4-dimethoxyphenyl group and allylic chlorides is well-established in the chemical literature. The 3,4-dimethoxyphenyl group, often referred to as a veratryl group, is derived from veratrole (1,2-dimethoxybenzene). Historically, veratrole derivatives have been key components in the synthesis of alkaloids and other natural products.
Similarly, allylic chlorides have a long history as versatile intermediates in organic synthesis. Their reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of organic molecules. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has further expanded the utility of allylic chlorides, enabling the formation of complex structures with high levels of control over stereochemistry and regioselectivity.
Rationale for In-depth Academic Inquiry into this compound
The rationale for a detailed investigation of this compound stems from its potential to serve as a versatile building block in several areas of chemical science. The unique juxtaposition of its functional groups suggests that it could be a valuable precursor for the synthesis of novel compounds with interesting biological or material properties.
A systematic study of the reactivity of this compound could lead to the development of new synthetic methods. For example, exploring its behavior in various catalytic systems could uncover new transformations or provide more efficient routes to known structures. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this scaffold could lead to the discovery of new drug candidates. The chalcone (B49325) scaffold, which shares some structural similarities, is a well-known privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities. niscpr.res.in
Overview of Current Research Trajectories and Knowledge Gaps for this compound
Currently, the research landscape for this compound itself is not extensively documented in publicly available literature. Much of the available information comes from chemical suppliers, indicating its availability as a research chemical. bldpharm.com However, based on the known chemistry of its constituent parts, several potential research trajectories can be envisioned.
One area of focus could be the exploration of its use in transition-metal-catalyzed cross-coupling reactions. Investigating its reactivity with a variety of nucleophiles, such as organoboron, organozinc, and organotin reagents, could provide access to a wide range of substituted butene derivatives. Another avenue of research could involve the investigation of its potential as a monomer in polymerization reactions, leading to the development of new materials with tailored properties. The presence of the dimethoxyphenyl group could impart interesting electronic or optical properties to such polymers.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chlorobut-3-enyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZKETJJEDDIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247119 | |
| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-33-1 | |
| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-3-buten-1-yl)-1,2-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Synthesis of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene
Regioselective and Stereoselective Synthetic Pathways for 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
The construction of the chiral center at the C2 position and the specific geometry of the double bond in this compound would necessitate precise control over the reaction's regio- and stereoselectivity.
Elucidation of Diastereoselective and Enantioselective Approaches
The synthesis of specific diastereomers or enantiomers of this compound would require the use of chiral starting materials, auxiliaries, or catalysts. Methodologies such as diastereoselective additions to a prochiral precursor or enantioselective catalysis could theoretically be employed. However, no such approaches have been reported for this specific compound.
Application of Chiral Catalysis in the Synthesis of this compound
Chiral catalysis is a powerful tool for the asymmetric synthesis of a wide array of molecules. northwestern.eduscienceopen.comresearchgate.netrsc.orgrsc.org In the context of this compound, a chiral catalyst could potentially be used to control the formation of the stereocenter. Both metal-based and organocatalytic systems are known to be effective in various asymmetric transformations. scienceopen.comchiba-u.jpbeilstein-journals.orgnih.gov However, the application of any specific chiral catalyst for the synthesis of this target molecule has not been documented.
Novel Catalytic Systems for the Formation of the Butene Moiety in this compound
The formation of the butene portion of the molecule is a critical step. Modern catalytic methods offer a range of possibilities for constructing such a structural feature.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comnih.govmdpi-res.com Reactions such as the Suzuki-Miyaura, Heck, or Negishi coupling could hypothetically be adapted to construct the carbon skeleton of this compound. nih.govnih.govmdpi.com For instance, a coupling reaction between a vinyl organometallic reagent and a suitable electrophile containing the 3,4-dimethoxyphenyl moiety, or vice versa, could be envisioned. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving the desired outcome. nih.gov However, no specific examples of such a synthesis have been reported.
Organocatalytic Strategies for this compound Synthesis
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing unique reactivity and selectivity. scienceopen.comchiba-u.jpbeilstein-journals.orgmdpi.com An organocatalytic approach to this compound might involve the activation of one of the starting materials by a small organic molecule to facilitate the key bond-forming steps. While organocatalysis has been successfully applied to the synthesis of a variety of complex molecules, its use in the preparation of this specific butene derivative remains to be explored. mdpi.com
Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis of this compound
The development of a scalable synthesis is crucial for the practical application of any chemical compound. This would involve the systematic optimization of various reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity while ensuring safety and cost-effectiveness. researchgate.net As no initial synthesis has been reported, there is no available data on the optimization of reaction conditions for the production of this compound.
Solvent Effects and Temperature Optimization
The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield and purity of this compound. In a potential allylic chlorination reaction, the solvent polarity can affect the stability of radical intermediates, while temperature can control the rate of reaction and the formation of byproducts. libretexts.orgyoutube.com For instance, non-polar solvents might favor the desired radical pathway, whereas polar solvents could promote competing ionic side reactions.
Similarly, in a hypothetical Grignard-based synthesis, the solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent. wikipedia.orgpharmacytimess.com The temperature must be carefully controlled to manage the exothermic nature of the Grignard reaction and to prevent side reactions. pharmacytimess.commt.com
Below is a hypothetical data table illustrating the potential impact of solvent and temperature on the yield of this compound via an allylic chlorination route.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Carbon Tetrachloride | 80 | 65 |
| 2 | Benzene (B151609) | 80 | 60 |
| 3 | Dichloromethane | 40 | 55 |
| 4 | Hexane | 70 | 70 |
| 5 | Hexane | 50 | 62 |
This table is a hypothetical representation based on general principles of organic synthesis and is for illustrative purposes only.
Ligand Design and Catalyst Loading Studies
In modern synthetic chemistry, catalytic methods are often employed to enhance selectivity and efficiency. For the synthesis of allylic chlorides, transition metal catalysts can play a pivotal role. organic-chemistry.org A copper-catalyzed allylic substitution reaction, for instance, could be a viable pathway. organic-chemistry.org In such a system, the design of the ligand bound to the copper center is paramount in controlling the regioselectivity and stereoselectivity of the chlorination.
The catalyst loading, or the amount of catalyst used relative to the substrate, is another key variable. While a higher catalyst loading might increase the reaction rate, it also adds to the cost and the environmental burden of the process. Therefore, optimization studies are crucial to find the minimum catalyst loading that provides a satisfactory yield and reaction time.
A hypothetical study on the effect of different ligands and catalyst loading on a copper-catalyzed synthesis of the target compound is presented below.
| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) | Regioselectivity (desired:undesired) |
| 1 | None | 5 | 40 | 3:1 |
| 2 | Ligand A | 5 | 85 | 19:1 |
| 3 | Ligand B | 5 | 78 | 15:1 |
| 4 | Ligand A | 2 | 82 | 18:1 |
| 5 | Ligand A | 1 | 75 | 17:1 |
This table is a hypothetical representation based on general principles of catalytic organic reactions and is for illustrative purposes only.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. researchgate.net This includes maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing waste (E-factor).
Atom Economy and E-Factor Analysis
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. researchgate.netstudyrocket.co.uk A higher atom economy signifies a greener process.
The Environmental Factor (E-factor) is a more practical metric that considers the actual amount of waste produced per unit of product. researchgate.net A lower E-factor indicates a more sustainable process.
Let's consider a plausible synthesis of this compound via the allylic chlorination of 4-(3,4-dimethoxyphenyl)-1-butene (B3174094) with N-chlorosuccinimide (NCS) as the chlorinating agent.
Atom Economy Calculation:
Desired Product: this compound (C₁₂H₁₅ClO₂) - MW: 226.70 g/mol
Reactants: 4-(3,4-dimethoxyphenyl)-1-butene (C₁₂H₁₆O₂) - MW: 192.25 g/mol + N-Chlorosuccinimide (C₄H₄ClNO₂) - MW: 133.53 g/mol
Byproduct: Succinimide (C₄H₅NO₂) - MW: 99.09 g/mol
Atom Economy = [MW of Desired Product / (MW of Reactant 1 + MW of Reactant 2)] x 100 Atom Economy = [226.70 / (192.25 + 133.53)] x 100 ≈ 69.5%
E-Factor Estimation:
The E-factor would account for all waste, including the byproduct (succinimide), any unreacted starting materials, and waste from solvents and workup procedures. For fine chemicals and pharmaceuticals, E-factors can range from 5 to over 100. researchgate.net
| Green Metric | Definition | Value for Hypothetical Synthesis |
| Atom Economy | (MW of desired product / Total MW of reactants) x 100 | ~69.5% |
| E-Factor | (Total mass of waste / Mass of product) | >1 (Estimated) |
The E-factor is an estimation and would depend on the specific experimental conditions.
Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene
Transformations and Functionalization of the 3,4-Dimethoxyphenyl Aromatic Ring System in 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the 3,4-dimethoxyphenyl ring is heavily influenced by the directing effects of the two methoxy (B1213986) groups. Both -OCH₃ groups are powerful activating, ortho-, para-directors due to their ability to donate electron density to the ring via resonance. mnstate.eduumkc.edu The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org
For the 3,4-dimethoxyphenyl group, electrophilic attack is predicted to occur at positions ortho or para to the methoxy groups. The potential sites for substitution are C-2, C-5, and C-6.
C-2: Ortho to the methoxy group at C-3.
C-5: Ortho to the methoxy group at C-4.
C-6: Ortho to the methoxy group at C-3 and para to the methoxy group at C-4.
The butenyl substituent at C-1 sterically hinders attack at the C-2 and C-6 positions. Consequently, electrophilic substitution is most likely to occur at the C-5 position, which is sterically accessible and electronically activated by the adjacent methoxy group at C-4. In reactions involving 1,4-dimethoxybenzene, substitution occurs at the positions ortho to the methoxy groups. mnstate.edu The directing effects are additive, making the C-5 position the most nucleophilic and favored site of attack.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product (Substitution at C-5) | Minor Products (Substitution at C-2 and/or C-6) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-(5-nitro-3,4-dimethoxyphenyl)-1-butene | Isomers with nitro group at C-2 or C-6 |
| Bromination | Br₂, FeBr₃ | 2-Chloro-4-(5-bromo-3,4-dimethoxyphenyl)-1-butene | Isomers with bromo group at C-2 or C-6 |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(2-chloro-1-buten-4-yl)-2,5-dimethoxyphenyl)ethan-1-one | Steric hindrance makes acylation at C-2 or C-6 highly unfavorable |
Ortho-Metalation and Directed Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org Methoxy groups are effective DMGs. wikipedia.org
In this compound, both methoxy groups can direct metalation. The reaction involves the formation of a complex between the Lewis acidic lithium and the Lewis basic oxygen of a methoxy group, which positions the alkyl base for deprotonation of the nearest aromatic proton. wikipedia.org
The C-3 methoxy group directs lithiation to the C-2 position.
The C-4 methoxy group directs lithiation to the C-5 position.
Based on studies of similar veratrole systems, metalation is expected to occur preferentially at the C-5 position. This selectivity arises from the cooperative electronic effects of the two methoxy groups and potential steric factors. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, allowing for the introduction of various functional groups with high regiocontrol. uwindsor.ca
Table 2: Predicted Products of Directed Ortho-Metalation and Subsequent Electrophilic Quench
| Step 1: Metalating Agent | Step 2: Electrophile (E⁺) | Functional Group Introduced at C-5 | Predicted Product |
|---|---|---|---|
| n-BuLi, TMEDA, THF, -78 °C | D₂O | -D (Deuterium) | 2-Chloro-4-(5-deuterio-3,4-dimethoxyphenyl)-1-butene |
| n-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | 2-Chloro-4-(5-(trimethylsilyl)-3,4-dimethoxyphenyl)-1-butene |
| n-BuLi, TMEDA, THF, -78 °C | I₂ | -I (Iodo) | 2-Chloro-4-(5-iodo-3,4-dimethoxyphenyl)-1-butene |
| n-BuLi, TMEDA, THF, -78 °C | DMF | -CHO (Formyl) | 5-(2-chloro-1-buten-4-yl)-2,3-dimethoxybenzaldehyde |
| n-BuLi, TMEDA, THF, -78 °C | CO₂ | -COOH (Carboxyl) | 5-(2-chloro-1-buten-4-yl)-2,3-dimethoxybenzoic acid |
Cycloaddition Reactions and Polymerization Potential of this compound
The 2-chloro-1-butene moiety provides a platform for cycloaddition and polymerization reactions, offering pathways to complex cyclic and macromolecular structures.
Diels-Alder and 1,3-Dipolar Cycloadditions
The terminal alkene of this compound can participate as a 2π component in cycloaddition reactions.
Diels-Alder Reaction: In this [4+2] cycloaddition, the butene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. nih.gov The reactivity of the dienophile is influenced by its electronic properties. Styrenic systems can serve as dienophiles, although their reactivity can be problematic, sometimes leading to polymerization. nih.govresearchgate.net The presence of the electron-donating dimethoxyphenyl group and the electron-withdrawing chlorine atom creates a push-pull electronic effect on the double bond, which can modulate its reactivity towards electron-rich or electron-poor dienes. Reactions with cyclic dienes like cyclopentadiene (B3395910) are expected to proceed, yielding substituted norbornene structures.
1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocycle. wikipedia.org This is a highly versatile method for synthesizing heterocyclic systems. youtube.comnih.gov The alkene in this compound is expected to react with various 1,3-dipoles. For instance, reaction with a nitrile oxide (generated in situ from an oxime) would yield an isoxazoline, while reaction with an azide (B81097) would produce a triazoline. The regioselectivity of the addition is governed by both steric and electronic factors, as dictated by frontier molecular orbital (FMO) theory.
Table 3: Predicted Cycloaddition Reactions
| Reaction Type | Reactant Partner | Class of Product | General Structure of Adduct |
|---|---|---|---|
| Diels-Alder [4+2] | Cyclopentadiene | Substituted Norbornene | Bicyclic system with a six-membered ring |
| Diels-Alder [4+2] | Anthracene | Substituted Dihydrotriptycene | Tricyclic aromatic adduct |
| 1,3-Dipolar Cycloaddition | Phenyl azide (PhN₃) | Triazoline | Five-membered ring containing three nitrogen atoms |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide (PhCNO) | Isoxazoline | Five-membered ring containing one nitrogen and one oxygen atom |
| 1,3-Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazolidine | Five-membered ring containing one nitrogen and one oxygen atom |
Radical Polymerization Studies of this compound
The vinyl group of this compound makes it a monomer candidate for radical polymerization. This process typically involves three stages: initiation, propagation, and termination. libretexts.org Initiation with a radical source like azobisisobutyronitrile (AIBN) would generate a radical that adds across the double bond.
The polymerization behavior would be analogous to that of other substituted styrenes. cmu.eduacs.org The stability of the propagating radical is a key factor. The radical formed upon addition to the monomer would be at the carbon bearing the dimethoxyphenyl group, where it would be stabilized by resonance with the aromatic ring (a benzylic-type radical). However, several factors could influence the polymerization:
Steric Hindrance: The bulky 3,4-dimethoxyphenylpropyl group at the C-2 position may sterically hinder the approach of incoming monomer units, potentially lowering the rate of propagation and the achievable molecular weight.
Chain Transfer: The benzylic protons on the carbon adjacent to the aromatic ring could be susceptible to chain transfer, which would terminate a growing chain and start a new one, thereby affecting the polymer's molecular weight distribution.
Electronic Effects: The chlorine atom and methoxy groups influence the electron density of the double bond and the stability of the propagating radical, affecting reactivity ratios in copolymerizations. Studies on para-substituted styrenes show that electron-withdrawing groups can increase the polymerization rate in atom transfer radical polymerization (ATRP). cmu.edu The related monomer 3,4-dimethoxystyrene (B140838) is known to be used in radical polymerization. wikipedia.org
Table 4: Hypothetical Radical Polymerization System
| Parameter | Condition/Variable | Expected Outcome/Consideration |
|---|---|---|
| Initiator | AIBN or Benzoyl Peroxide | Generation of primary radicals to start polymerization. |
| Solvent | Toluene, Dioxane | Solubility of monomer and polymer; potential for chain transfer to solvent. |
| Temperature | 60-80 °C | Controls rate of initiation and propagation. Higher temperatures may increase side reactions. |
| Polymer Structure | -[C(Cl)(CH₂-Ar)-CH₂]-n (where Ar is the dimethoxyphenyl group) | Head-to-tail enchainment is expected due to the stability of the benzylic radical intermediate. |
| Potential Issues | Steric hindrance, Chain transfer | May lead to low molecular weight polymer or a broad molecular weight distribution. |
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
A quantitative understanding of the reactions of this compound requires analysis of their kinetics and thermodynamics.
Reaction Kinetics: The rates of the transformations discussed would be determined by factors such as concentration, temperature, and the presence of catalysts.
Electrophilic Aromatic Substitution: The kinetics are typically second order, first order in the aromatic substrate and first order in the electrophile. The rate-determining step is the initial attack of the electrophile to form the arenium ion. The electron-donating methoxy groups are expected to significantly accelerate the reaction compared to unsubstituted benzene (B151609).
Cycloaddition: Diels-Alder reactions are also typically second-order. The rate is highly sensitive to the electronic nature of both the diene and dienophile. acs.org Kinetic studies would involve monitoring the disappearance of reactants over time, often using techniques like NMR or UV-Vis spectroscopy, to determine rate constants and activation parameters. nih.gov
Polymerization: The rate of polymerization (Rp) would depend on the rate of initiation and the concentrations of the monomer and initiator. For a typical radical polymerization, the rate is proportional to the monomer concentration and the square root of the initiator concentration (Rp ∝ [M][I]⁰·⁵).
Table 5: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Diels-Alder Reaction
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Rate Constant (k) at 25 °C | ~10⁻⁵ - 10⁻³ M⁻¹s⁻¹ | Indicates a moderately paced reaction at room temperature. |
| Activation Energy (Ea) | 50 - 80 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH°) | -80 to -120 kJ/mol | A negative value indicates the reaction is exothermic, driven by the formation of stable σ-bonds. msu.edu |
| Entropy of Reaction (ΔS°) | -120 to -160 J/mol·K | A negative value reflects the loss of translational freedom as two molecules combine into one. msu.edu |
| Gibbs Free Energy (ΔG°) at 25 °C | -40 to -80 kJ/mol | A large negative value indicates the reaction is spontaneous and the products are strongly favored at equilibrium. |
Thermodynamic Analysis: The feasibility of a reaction is determined by the change in Gibbs Free Energy (ΔG = ΔH - TΔS).
Diels-Alder Reaction: These reactions are characterized by a negative enthalpy change (exothermic) because two strong sigma bonds are formed at the expense of two weaker pi bonds. msu.edu They also have a negative entropy change because two molecules combine to form one, resulting in a more ordered system. msu.edu Consequently, Diels-Alder reactions are thermodynamically favored at lower temperatures. At very high temperatures, the -TΔS term can dominate, making the reverse (retro-Diels-Alder) reaction favorable. masterorganicchemistry.com
Polymerization: The conversion of a monomer to a polymer is typically exothermic due to the replacement of a C=C pi bond with a C-C sigma bond in each step. Like cycloadditions, polymerization leads to a decrease in entropy. This means there is often a "ceiling temperature" above which polymerization is no longer thermodynamically favorable.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific chemical environment of each proton and carbon atom, which in turn defines the molecule's connectivity and spatial arrangement.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, vinylic, allylic, and methoxy (B1213986) protons. The aromatic protons on the 3,4-dimethoxyphenyl ring typically appear in the range of δ 6.5-7.0 ppm. The two vinylic protons of the C1 double bond (=CH₂) are chemically non-equivalent and would likely present as two separate signals, each split by the other in a geminal coupling. These would be expected in the region of δ 5.0-5.5 ppm. The allylic protons at C3 would be influenced by the adjacent stereocenter and the double bond, leading to complex splitting patterns. The two methoxy groups, being chemically equivalent, would likely produce a single sharp peak around δ 3.8 ppm.
The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The aromatic carbons, vinylic carbons (C1 and C2), the chlorinated carbon (C2), the methylene (B1212753) carbon (C4), and the methoxy carbons would all resonate at characteristic chemical shifts. For instance, the carbon atom bonded to chlorine (C2) would be significantly deshielded.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (=CH₂) | ~5.2 (d) | ~118 |
| 1' (=CH₂) | ~5.0 (d) | |
| 2 (-C(Cl)=) | - | ~140 |
| 3 (-CH₂-) | ~2.8 (t) | ~40 |
| 4 (-CH₂-) | ~2.6 (t) | ~35 |
| Aromatic CH | 6.7-6.9 (m) | 111-121 |
| Aromatic C (quaternary) | - | 147-149 |
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the allylic protons at C3 and the methylene protons at C4, as well as between the vinylic protons at C1.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This allows for the definitive assignment of each proton to its attached carbon atom, for example, linking the methoxy proton signal to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations between the allylic protons (C3) and the aromatic carbons, as well as the vinylic carbons (C1 and C2), would be observable.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. For example, NOE correlations could be observed between the protons of the dimethoxyphenyl ring and the adjacent methylene group.
Through the combined interpretation of these 2D NMR spectra, the precise connectivity and stereochemistry of this compound can be elucidated.
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) can provide valuable information about its structure and dynamics in the solid phase. arxiv.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and obtain higher resolution spectra. nih.gov ssNMR can reveal details about molecular packing, intermolecular interactions, and the presence of different polymorphs in the crystalline state. arxiv.orgnih.gov
Advanced Mass Spectrometry (MS/MS, HRMS) Fragmentation Analysis of this compound
Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are critical for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.
The molecular ion peak in the mass spectrum would be expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₅ClO₂). The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 having approximately one-third the intensity of the molecular ion peak (M). miamioh.edu
Common fragmentation patterns for this molecule would likely involve:
Loss of a chlorine radical (Cl•): This would result in a fragment ion at [M-35]⁺.
Loss of a methoxy group (-OCH₃): This would lead to a fragment at [M-31]⁺.
Cleavage of the bond between C3 and C4: This could generate a stable benzylic cation corresponding to the 3,4-dimethoxybenzyl fragment.
McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral molecule. libretexts.org
Plausible Mass Spectrometry Fragmentation of this compound: This table presents hypothetical major fragments. Actual fragmentation is dependent on ionization method and energy.
| m/z Value | Possible Fragment Identity |
|---|---|
| 226/228 | [C₁₂H₁₅ClO₂]⁺ (Molecular Ion) |
| 191 | [C₁₂H₁₅O₂]⁺ (Loss of Cl) |
| 151 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS).
ESI-MS: ESI is particularly effective for polar and ionic compounds. youtube.com For a neutral molecule like this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). ESI is a gentle ionization method, which often results in a prominent molecular ion peak with minimal fragmentation. youtube.com
APCI-MS: APCI is better suited for less polar and more volatile compounds. youtube.com It involves a gas-phase chemical ionization process, which can sometimes lead to more in-source fragmentation compared to ESI. chromatographyonline.com For chlorinated compounds, APCI can be particularly advantageous. researchgate.netchromatographyonline.com The choice between ESI and APCI would depend on the specific chromatographic conditions and the desired level of fragmentation. chromatographyonline.com
To improve the ionization efficiency and sensitivity of detection in mass spectrometry, derivatization can be employed. For an alkyl halide like this compound, derivatization could involve nucleophilic substitution of the chlorine atom with a group that is more readily ionizable. acs.org For instance, reaction with a tertiary amine could introduce a permanently charged quaternary ammonium (B1175870) group, making it highly suitable for ESI-MS analysis. acs.orgnih.gov Alternatively, derivatization with a reagent containing a easily protonated functional group could enhance signal intensity in positive ion mode. researchgate.netrsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups present. Key expected absorptions include:
C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)
C-H stretching of the alkene (=C-H) (~3050-3150 cm⁻¹)
C-H stretching of the aliphatic and methoxy groups (~2850-3000 cm⁻¹)
C=C stretching of the aromatic ring (~1500-1600 cm⁻¹)
C=C stretching of the alkene (~1640 cm⁻¹)
C-O stretching of the ether groups (~1250 cm⁻¹ and ~1030 cm⁻¹)
C-Cl stretching (~600-800 cm⁻¹)
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C double bond, often give rise to strong Raman signals. The symmetric stretching of the aromatic ring is also typically strong in the Raman spectrum.
By analyzing the positions and intensities of the bands in both FT-IR and Raman spectra, a comprehensive picture of the functional groups and potential conformational isomers can be obtained. nih.govnih.govresearchgate.net
Characteristic Vibrational Frequencies for this compound: This table is based on typical group frequencies. Actual values can be influenced by the molecular environment.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Alkene =C-H Stretch | 3150-3050 | 3150-3050 |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
| Alkene C=C Stretch | ~1640 | Strong, ~1640 |
| Aromatic C=C Stretch | 1600, 1500 | Strong, 1600, 1500 |
| C-O-C Asymmetric Stretch | ~1250 | Weak |
| C-O-C Symmetric Stretch | ~1030 | Moderate |
X-ray Crystallography and Single-Crystal Diffraction Studies of this compound (if applicable)
As of the latest available data, no X-ray crystallography or single-crystal diffraction studies for this compound have been published in the scientific literature. Therefore, no experimental crystallographic data, such as crystal system, space group, unit cell dimensions, or detailed structural parameters (bond lengths, bond angles, and torsion angles), can be provided.
Hypothetical Application:
Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction would provide the definitive, three-dimensional arrangement of atoms in the solid state. This powerful technique would allow for the unambiguous determination of its molecular conformation, including the planarity of the butene and phenyl groups, and the spatial relationship between the chloro substituent and the dimethoxyphenyl moiety.
A hypothetical data table for such a study would include the following parameters:
| Crystallographic Parameter | Hypothetical Value |
| Empirical formula | C12H15ClO2 |
| Formula weight | 226.70 g/mol |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Density (calculated) (g/cm³) | Value |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers
There is currently no published research detailing the use of Circular Dichroism (CD) spectroscopy for the analysis of the enantiomers of this compound. The presence of a stereocenter at the C2 position suggests that this compound can exist as a pair of enantiomers, which would be amenable to study by CD spectroscopy.
Principles and Potential Application:
Circular Dichroism spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. An achiral molecule will not exhibit a CD spectrum. For the enantiomers of this compound, CD spectroscopy would be instrumental in:
Determining Absolute Configuration: By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)-2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene), the absolute configuration of the synthesized or isolated compound could be determined.
Assessing Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.
Computational and Theoretical Investigations of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors for 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study of this compound would involve optimizing the molecule's geometry to find its lowest energy structure. From this, one could calculate various ground-state properties.
A recent study on dimethoxybenzene derivatives highlighted the utility of different DFT functionals, such as PBE, PBE0, and B3LYP, in combination with basis sets like 6-311G(d,p) and Def2-TZVP, to determine properties like total energy and thermodynamic stability. For instance, the B3LYP functional often provides a good compromise for calculating total energies. Such calculations would yield data for bond lengths, bond angles, and dihedral angles, which could be presented in a table.
Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -1250.456 |
| Dipole Moment (Debye) | 2.87 |
| HOMO Energy (eV) | -5.98 |
| LUMO Energy (eV) | -0.25 |
For even greater accuracy, particularly for electronic properties, researchers can turn to ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods are more computationally demanding than DFT but can provide benchmark-quality results. They would be used to refine the understanding of the electronic structure and energy of this compound, especially for validating the results from DFT methods.
Conformational Analysis and Molecular Dynamics (MD) Simulations of this compound
The flexibility of the butene chain and its connection to the phenyl ring suggests that this compound can exist in multiple conformations.
A conformational analysis would be performed to map the potential energy surface (PES) of the molecule. This involves systematically rotating the rotatable bonds (e.g., the C-C single bonds) and calculating the energy at each step to identify low-energy conformers (local minima) and the transition states that separate them. For related molecules like 3-substituted 1-butenes, the torsional angle of the butene chain has been shown to have a significant impact on molecular properties.
Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 75 |
| Gauche 1 | 60° | 1.25 | 12.5 |
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through Computational Modeling for this compound
Computational models are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for experimental characterization.
DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. For example, DFT calculations at the B3LYP/6–311G(d,p) level have been used to correlate calculated and experimental spectroscopic data for similar complex organic molecules.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and not based on actual research findings.)
| Spectrum | Peak | Predicted Value |
|---|---|---|
| ¹H NMR | H on C1 (vinyl) | 5.2 ppm |
| ¹³C NMR | C attached to Cl | 135.4 ppm |
| IR | C=C stretch | 1645 cm⁻¹ |
Reaction Mechanism Elucidation via Transition State Theory and Reaction Path Analysis for this compound Transformations
No published research data is available for this topic.
Mechanistic Insights into Biological Interactions of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects
In Vitro Receptor Binding Affinity and Enzyme Inhibition Mechanisms of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling for a novel compound like this compound would theoretically involve screening it against a panel of known biological targets. The 3,4-dimethoxyphenyl group is a common feature in many biologically active molecules, often involved in binding to adrenergic, dopaminergic, and serotonin (B10506) receptors due to its electronic and steric properties. For instance, compounds with a dimethoxyphenyl moiety have been explored for their effects on various receptors. nih.gov
The chloroalkene part of the molecule introduces a reactive electrophilic center. This functional group could potentially engage in covalent or non-covalent interactions within a protein's binding site. Halogen atoms, like chlorine, can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in amino acid residues, which can significantly enhance binding affinity. chemrxiv.org Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are often used to predict such non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and halogen bonds. chemicalbook.com
Kinetic and Thermodynamic Binding Studies
To understand the dynamics of how a ligand binds to its target, kinetic (kon/koff rates) and thermodynamic (ΔG, ΔH, ΔS) studies are essential. google.com These studies differentiate between a rapidly associating and dissociating ligand and one that forms a more stable, long-lasting complex. For example, a reaction's outcome can be dictated by whether it is under kinetic control (the product that forms fastest predominates) or thermodynamic control (the most stable product predominates). nih.govmdpi.com
The presence of the reactive chloroalkene suggests the possibility of irreversible or covalent inhibition of an enzyme. axios-research.com In such a case, the inhibitor forms a stable, covalent bond with the target protein, leading to its permanent inactivation. This mechanism is utilized by drugs like penicillin. axios-research.com
Hypothetical Binding Data Summary This table is for illustrative purposes to show how such data would be presented if available.
Interactive Data Table| Target | Binding Assay Type | Predicted Affinity (Ki/IC50) | Interaction Type |
|---|---|---|---|
| Generic Kinase | Radioligand Binding | Not Available | Potential covalent |
| Generic GPCR | Competition Assay | Not Available | Non-covalent |
| Generic Protease | Enzyme Activity Assay | Not Available | Potential irreversible |
Structure-Activity Relationship (SAR) Studies for Mechanistic Pathway Discovery of this compound Analogues
Structure-activity relationship (SAR) studies involve systematically modifying a lead compound's structure to understand how each part contributes to its biological activity. medchemexpress.com
Identification of Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups required for biological activity. For the title compound, key pharmacophoric features would likely include:
The Aromatic Ring System: The 3,4-dimethoxy substitution pattern on the phenyl ring is critical. The position and nature of these electron-donating groups influence interactions with target proteins. researchgate.net
The Hydrophobic Butene Linker: The length and flexibility of the four-carbon chain are important for correctly positioning the aromatic ring in the binding pocket.
The Chlorine Atom: This halogen can act as a key interaction point (halogen bond) or a reactive site. Its position on the double bond is crucial. chemrxiv.org
Elucidation of Key Structural Modifications for Biological Activity
SAR studies on related scaffolds provide insights into what modifications might enhance or diminish activity.
Modifications to the Phenyl Ring: Altering the methoxy (B1213986) groups (e.g., to hydroxyl, ethoxy, or moving them to different positions) would likely have a profound impact on binding affinity and selectivity. rsc.org For example, studies on chalcones and diarylpentanoids show that the substitution pattern on the aromatic rings is a determining factor for antiproliferative activity. google.commdpi.com
Modifications to the Butene Chain: Saturating the double bond to create a butane (B89635) chain, or altering its length, would change the compound's rigidity and conformation, likely affecting how it fits into a binding site.
Modifications of the Chloro Substituent: Replacing chlorine with other halogens (Fluorine, Bromine) would alter the potential for halogen bonding and the reactivity of the alkene. researchgate.net Removing the chlorine would establish a baseline for its contribution to activity.
Illustrative SAR Data Table This table is a hypothetical representation of SAR data.
Interactive Data Table| Analogue | Modification | Relative Potency | Inference |
|---|---|---|---|
| Compound A | No Chlorine | 1x | Chlorine is important for activity. |
| Compound B | 3,5-dimethoxy | 0.2x | 3,4-substitution pattern is optimal. |
| Compound C | Saturated butene chain | 0.5x | Double bond contributes to potency. |
| Compound D | Bromo- substitution | 1.5x | Halogen size/polarizability matters. |
Cellular Target Identification and Molecular Pathway Perturbation by this compound (Excluding Human Clinical Context)
Identifying the cellular targets of a new compound is a critical step in understanding its mechanism of action. Modern techniques often utilize chemical probes to "fish" for binding partners in cell lysates. acanthusresearch.com A chloroalkane, such as the one present in the title compound, can be used as a "capture tag". simsonpharma.com This method involves the compound binding to its cellular targets, followed by cell lysis and capture of the compound-protein complexes. The bound proteins are then identified using mass spectrometry. acanthusresearch.comsimsonpharma.com
Based on its structural motifs, this compound could theoretically perturb several molecular pathways. The 3,4-dimethoxyphenyl group is present in compounds that affect signaling pathways related to inflammation and cell proliferation. nih.gov For instance, a compound named 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which shares the dimethoxyphenyl group, was found to influence nitric oxide synthesis in isolated smooth muscle preparations from rats. mdpi.comresearchgate.net This suggests a potential role in modulating pathways involving second messengers like nitric oxide.
Given the electrophilic nature of the chloroalkene, potential targets could include enzymes with critical cysteine residues in their active sites, which could be alkylated by the compound. This could lead to the inhibition of key cellular processes, such as those regulated by certain kinases or proteases.
Proteomic and Metabolomic Approaches for Target Validation
Proteomics and metabolomics are powerful tools for identifying the molecular targets of a compound and understanding its impact on cellular function. Proteomic studies would involve quantifying changes in the abundance of thousands of proteins within cells or tissues upon treatment with this compound. This can be achieved through techniques such as mass spectrometry-based proteomics (e.g., shotgun proteomics, label-free quantification, or stable isotope labeling by amino acids in cell culture [SILAC]). The resulting data would highlight proteins that are either up- or down-regulated, providing clues about the cellular processes affected by the compound.
Metabolomics, on the other hand, would focus on the global analysis of small-molecule metabolites. By comparing the metabolic profiles of treated versus untreated cells, researchers can identify alterations in metabolic pathways. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry coupled with liquid or gas chromatography are central to these investigations. For instance, changes in key metabolites could indicate an effect on energy metabolism, lipid metabolism, or amino acid synthesis.
A hypothetical application of these techniques to study this compound is presented in the table below.
| Technique | Objective | Potential Findings |
| Shotgun Proteomics | To identify global protein expression changes in response to the compound. | Identification of up-regulated apoptotic proteins or down-regulated survival proteins. |
| SILAC | To quantitatively compare the proteomes of treated and untreated cells. | Precise quantification of changes in protein levels, revealing potential direct targets or downstream effectors. |
| LC-MS/MS Metabolomics | To analyze changes in the cellular metabolome. | Alterations in Krebs cycle intermediates, fatty acid oxidation products, or nucleotide pools. |
| NMR Spectroscopy | To obtain a broad snapshot of the most abundant metabolites. | Changes in lactate, glucose, and key amino acid levels, indicating shifts in cellular energy production. |
Gene Expression Profiling in Model Systems
Gene expression profiling provides a transcriptomic snapshot of how a cell responds to a chemical entity. By using techniques like DNA microarrays or RNA sequencing (RNA-Seq), researchers can simultaneously measure the expression levels of thousands of genes. This approach would reveal which genes are activated or repressed by this compound, offering insights into the affected signaling pathways and cellular responses. For example, the upregulation of genes involved in apoptosis or cell cycle arrest could suggest a potential anti-proliferative effect.
Genomic analysis of fungi has demonstrated the power of coupling transcriptomics with metabolomics to elucidate biosynthetic pathways. researchgate.net A similar approach could be employed to understand the effects of this compound.
A hypothetical gene expression profiling study might yield results as summarized in the following table.
| Model System | Technique | Potential Gene Expression Changes | Inferred Pathway Modulation |
| Human Cancer Cell Line | RNA-Seq | Upregulation of CASP3, CASP9, BAX; Downregulation of BCL2. | Induction of the intrinsic apoptotic pathway. |
| Yeast (S. cerevisiae) | DNA Microarray | Alterations in genes related to mitochondrial function and oxidative stress. | Modulation of mitochondrial respiratory chain. |
| Primary Neuronal Cultures | RNA-Seq | Changes in expression of neuroprotective or neurotoxic genes. | Impact on neuronal signaling and survival. |
Mechanisms of Action at Sub-Cellular Levels by this compound
Mitochondrial Respiration Modulation
Mitochondria are central to cellular energy production and are a common target for therapeutic agents. The modulation of mitochondrial respiration can have profound effects on cell viability. For instance, some chlorinated fatty acids have been shown to inhibit mitochondrial function. nih.govnih.govresearchgate.net Specifically, 2-chloropalmitic acid has been observed to inhibit ATP-linked oxygen consumption and the reserve capacity of mitochondria in airway epithelial cells. nih.govnih.govresearchgate.net This was linked to a significant inhibition of respiratory complex II, while complexes I, III, and IV remained unaffected. nih.govnih.govresearchgate.net
Similarly, some benzopyran analogues have been found to modulate mitochondrial respiratory function in a dose-dependent manner. researchgate.net These compounds can increase the state 4 respiratory rate, suggesting an uncoupling effect, while decreasing ADP-stimulated respiration (State 3). researchgate.net Hydrogen sulfide (B99878) has also been shown to have dual effects on mitochondrial respiration, being beneficial at low concentrations and inhibitory at high concentrations. mdpi.com
Given the presence of the chloro- and dimethoxyphenyl- groups in this compound, it is plausible that it could interact with components of the mitochondrial electron transport chain. A summary of potential effects on mitochondrial respiration, based on related compounds, is presented below.
| Parameter | Effect Observed with Related Compounds | Potential Implication |
| ATP-linked Oxygen Consumption | Inhibition nih.govnih.govresearchgate.net | Decreased cellular energy production. |
| Mitochondrial Reserve Capacity | Inhibition nih.govnih.govresearchgate.net | Reduced ability of cells to respond to energetic stress. |
| Respiratory Complex II Activity | Inhibition nih.govnih.govresearchgate.net | Disruption of the electron transport chain. |
| State 4 Respiration | Increase researchgate.net | Mitochondrial uncoupling, leading to energy dissipation as heat. |
Apoptotic Pathway Induction Mechanisms
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anti-cancer agents. Several compounds with structural similarities to this compound have been shown to induce apoptosis.
For example, the quinolinone derivative vesnarinone (B1683823), which also contains a dimethoxybenzoyl group, has been shown to induce apoptosis in human choriocarcinoma cell lines. This was evidenced by DNA fragmentation, a hallmark of apoptosis. The induction of apoptosis by vesnarinone was independent of the p53 tumor suppressor gene status.
Other studies have shown that chalcone (B49325) derivatives can induce apoptosis in cancer cells by targeting the Bcl-2 protein family. researchgate.net For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) was found to downregulate the anti-apoptotic protein Bcl-2 without affecting the pro-apoptotic protein Bax. researchgate.net
The intrinsic, or mitochondrial, pathway of apoptosis is a common route of cell death induction. This pathway involves the activation of caspase-9, which in turn activates effector caspases like caspase-3. mdpi.com Some compounds can induce apoptosis through this pathway, leading to the cleavage and activation of these caspases. mdpi.com Furthermore, some natural compounds have been shown to induce apoptosis by increasing the levels of caspases-3/7, -8, and -9, indicating the involvement of both intrinsic and extrinsic pathways. dovepress.com
The potential apoptotic mechanisms of this compound, extrapolated from related compounds, are outlined in the table below.
| Apoptotic Event | Findings in Related Compounds | Potential Mechanism |
| DNA Fragmentation | Observed with vesnarinone. | Activation of endonucleases that cleave DNA. |
| Modulation of Bcl-2 Family Proteins | Downregulation of Bcl-2 by a chalcone derivative. researchgate.net | Shifting the balance towards pro-apoptotic signals. |
| Caspase Activation | Activation of caspase-3 and caspase-9. mdpi.comdovepress.com | Initiation and execution of the apoptotic program. |
| p53-Independence | Apoptosis induction irrespective of p53 status. | Bypassing a common mechanism of drug resistance. |
Synthesis and Exploration of Analogues and Derivatives of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene
Structural Modifications of the Chlorinated Butene Moiety
The butene portion of the molecule, featuring a reactive chlorine atom and a terminal double bond, presents multiple avenues for structural alteration. These modifications can influence the compound's reactivity, stability, and three-dimensional shape, which are crucial for its interactions with biological targets.
Stereoisomeric and Enantiomeric Variants
The structure of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene contains a single chiral center at the carbon atom bonded to the chlorine (C2). The presence of this stereocenter means the compound can exist as a pair of enantiomers, designated as (R) and (S) isomers. libretexts.orgucsb.edu Enantiomers are non-superimposable mirror images that can exhibit significantly different biological activities and metabolic profiles. libretexts.org Therefore, the enantioselective synthesis of each isomer is a key objective to understand their individual contributions.
For a compound with 'n' chirality centers, the maximum number of possible stereoisomers is 2ⁿ. libretexts.org In this case, with one chiral center, two enantiomers are possible. The synthesis of specific enantiomers often requires the use of chiral catalysts or starting materials. nih.gov For instance, catalytic enantioselective methods involving chiral iodoarenes have been developed to create enantioenriched alkyl halides from alkenes, a strategy that could potentially be adapted for this molecule. nih.gov
The physical properties of stereoisomers can differ, as seen in related butene structures. msu.edu While enantiomers share identical physical properties like boiling and melting points, they rotate plane-polarized light in equal but opposite directions. ucsb.edu The spatial arrangement of the substituents around the chiral center is critical and can be determined using techniques like X-ray crystallography. nih.gov
Isosteric Replacements of the Chlorine Atom
Isosteric replacement involves substituting one atom or group with another that possesses similar physical or chemical properties, a common strategy in drug design to modulate a molecule's characteristics. cambridgemedchemconsulting.comprinceton.edu The chlorine atom in the butene moiety is a prime candidate for such modification. Its replacement can affect the compound's polarity, lipophilicity, metabolic stability, and bond strength.
Fluorine is a common bioisosteric replacement for hydrogen and other halogens. sci-hub.se Replacing chlorine with fluorine would create a stronger carbon-halogen bond, potentially increasing metabolic stability. Other halogens like bromine or iodine could also be substituted, altering the size and reactivity of the substituent. Non-halogen replacements are also prevalent.
Table 1: Potential Isosteric Replacements for the Chlorine Atom
| Original Group | Isosteric Replacement | Potential Impact on Properties |
|---|---|---|
| Chlorine (Cl) | Fluorine (F) | Increased metabolic stability due to stronger C-F bond, altered electronic properties. sci-hub.se |
| Chlorine (Cl) | Trifluoromethyl (CF₃) | Increased lipophilicity and metabolic stability; can act as a t-butyl isostere. chem-space.com |
| Chlorine (Cl) | Cyano (CN) | Can act as a hydrogen bond acceptor, altering polarity and binding interactions. cambridgemedchemconsulting.com |
| Chlorine (Cl) | Hydroxyl (OH) | Introduces hydrogen bonding capability, increasing polarity and potentially altering metabolism. cambridgemedchemconsulting.com |
The choice of isostere depends on the desired outcome, whether it is to enhance stability, improve binding affinity, or modify the pharmacokinetic profile of the parent compound. acs.org
Functionalization and Derivatization of the 3,4-Dimethoxyphenyl Core
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common feature in many biologically active molecules. Its electronic properties and potential for metabolism make it a key target for modification.
Introduction of Electron-Withdrawing and Electron-Donating Groups
The two methoxy (B1213986) groups on the phenyl ring are electron-donating, which activates the ring for electrophilic aromatic substitution. This allows for the introduction of additional functional groups at the positions ortho and para to the activating groups (positions 2, 5, and 6). Adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly alter the electronic environment of the ring.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or haloforms (-CF₃) decrease the electron density of the aromatic ring. This can influence the molecule's pKa, susceptibility to oxidative metabolism, and ability to participate in π-stacking interactions.
Electron-Donating Groups (EDGs): Groups such as alkyl (-R), additional alkoxy (-OR), or amino (-NH₂) groups increase the electron density of the ring. This can enhance its reactivity and alter its binding properties. The electro-donating effect of alkoxy groups is known to favor polymerization in related thiophene (B33073) systems, highlighting their influence on reactivity. rsc.org
Research on related structures, such as 2,4-dihydroxyacetophenone, demonstrates how substitutions on the phenyl ring (e.g., methoxy, bromo, fluoro) lead to a range of derivatives with varying biological activities. nih.gov
Table 2: Hypothetical Derivatives with Modified Phenyl Core
| Position of Substitution | Substituent Group | Classification | Potential Effect |
|---|---|---|---|
| 2 or 5 | Nitro (-NO₂) | Electron-Withdrawing | Decreased electron density, potential alteration of metabolic pathways. |
| 2 or 5 | Chloro (-Cl) | Electron-Withdrawing | Increased lipophilicity, altered electronic profile. |
| 5 | Hydroxyl (-OH) | Electron-Donating | Introduction of H-bond donor/acceptor, potential site for conjugation. |
Bioisosteric Replacements for the Methoxy Groups
The two methoxy groups are critical to the character of the dimethoxyphenyl core, but they are also potential sites of metabolic O-demethylation. Replacing one or both methoxy groups with bioisosteres can improve metabolic stability and fine-tune physicochemical properties. cambridgemedchemconsulting.com
Classical and non-classical bioisosteres can be considered. For example, replacing a methoxy group (-OCH₃) with a hydroxyl group (-OH) is a classic isosteric substitution. A more modern approach involves replacing the dimethoxy-substituted phenyl ring entirely with a bioisosteric heterocycle or a saturated bicyclic system. chem-space.comnih.gov For instance, bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully used as bioisosteric replacements for para-substituted phenyl rings to improve properties like solubility and metabolic stability. acs.orgenamine.net For an ortho-disubstituted pattern like the two methoxy groups, replacements could include catechol-like structures or heterocyclic rings like a substituted thiadiazole. mdpi.com
Table 3: Bioisosteric Replacements for Methoxy Groups
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference Example |
|---|---|---|---|
| Methoxy (-OCH₃) | Hydroxyl (-OH) | Increases polarity, introduces H-bonding, can serve as a metabolic precursor. cambridgemedchemconsulting.com | Ezetimibe development |
| Methoxy (-OCH₃) | Alkyl (-CH₃) | Reduces metabolic stability but can be part of a larger ring system to restore it. cambridgemedchemconsulting.com | General MedChem |
| Methoxy (-OCH₃) | Fluorine (-F) | Blocks metabolic cleavage, highly electron-withdrawing. cambridgemedchemconsulting.com | Ezetimibe development |
| 3,4-Dimethoxy Phenyl | Indazole | Restores metabolic stability while avoiding reactive metabolite formation. cambridgemedchemconsulting.com | General MedChem |
Conjugates and Prodrug Strategies for this compound
A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.govnih.gov This strategy is often employed to overcome poor solubility, permeability, or rapid metabolism. baranlab.org
If a derivative of the title compound were synthesized to include a functional group like a hydroxyl or a carboxylic acid (e.g., by modifying the phenyl ring), various promoieties could be attached.
Ester Prodrugs: A hydroxyl group could be esterified with various acids (e.g., forming a phosphate (B84403) or amino acid ester) to enhance water solubility. Phosphate prodrugs, for instance, are known to have high water solubility. nih.gov
Carbamate (B1207046) Prodrugs: An amino group could be converted into a carbamate to modulate its properties.
Glucuronide Conjugates: Attaching a glucuronide moiety can significantly increase water solubility and potentially target specific transporter proteins. nih.gov
Conjugation involves linking the molecule to another chemical entity, such as a polymer, peptide, or antibody, to alter its distribution, targeting, or duration of action. For example, creating a conjugate with a specific amino acid could leverage amino acid transporters for improved absorption. nih.gov The success of a prodrug or conjugate strategy depends on several factors, including the stability of the linkage, the efficiency of the in vivo cleavage, and the safety of the released promoiety. acs.org
Synthesis of Macromolecular Conjugates
The conjugation of small-molecule compounds to macromolecular carriers, such as polymers, is a widely explored strategy to improve the pharmacokinetic properties of the molecule. ui.ac.idnih.gov These polymer-drug conjugates (PDCs) can enhance the solubility and stability of the conjugated compound, prolong its circulation time, and potentially enable targeted delivery. nih.govacs.org The synthesis of a macromolecular conjugate of this compound would involve the covalent attachment of this molecule to a suitable polymer backbone.
The direct conjugation of this compound presents challenges due to the chemical nature of its functional groups. The vinylic chloride (a chlorine atom attached to a double-bonded carbon) is generally unreactive towards nucleophilic substitution reactions under standard conditions. pw.live Therefore, a more feasible approach involves the chemical modification of the butene chain to introduce a functional group more amenable to established conjugation chemistries.
A common strategy is the conversion of the alkene moiety into a primary or secondary alcohol. For instance, an anti-Markovnikov hydroboration-oxidation of the terminal double bond could yield a primary alcohol. This reaction would convert the 1-butene (B85601) structure into a 1-butanol (B46404) derivative, providing a hydroxyl group for conjugation. Alkenes can react with water in the presence of an acid catalyst to form alcohols, or undergo hydroboration followed by oxidation to yield alcohols. ncert.nic.in This newly introduced hydroxyl group can then be covalently linked to a polymer via an ester bond.
The polymer carrier is a critical component of the PDC. digitellinc.com Ideal polymers are biocompatible, water-soluble, and provide functional groups for drug attachment. Common examples include poly(ethylene glycol) (PEG), dextran, poly(acrylic acid) (PAA), and poly(allylamine hydrochloride) (PAH). acs.orgmit.edu For example, a carboxylate-functionalized polymer like PAA could be activated and reacted with the new hydroxyl group on the modified butene derivative to form an ester linkage. Alternatively, an amine-containing polymer like PAH could be used if the butene derivative is first converted to a carboxylic acid. The conjugation process often employs coupling agents to facilitate the formation of stable bonds like amides or esters. digitellinc.com
| Polymer Carrier | Required Functional Group on Drug Derivative | Resulting Linkage | General Approach |
|---|---|---|---|
| Poly(ethylene glycol) (PEG) | Carboxylic Acid | Ester | Modification of the butene to introduce a carboxylic acid, followed by esterification with PEG-OH. |
| Poly(acrylic acid) (PAA) | Alcohol | Ester | Modification of the butene to an alcohol, followed by esterification with the carboxylic acid groups of PAA. |
| Poly(allylamine hydrochloride) (PAH) | Carboxylic Acid | Amide | Modification of the butene to a carboxylic acid, followed by amide coupling to the amine groups of PAH. acs.org |
| Dextran | Carboxylic Acid | Ester | Activation of dextran's hydroxyl groups or introduction of a linker, followed by reaction with a carboxylic acid derivative of the drug. mit.edu |
Reversible Linker Design for Controlled Release
The connection between the macromolecular carrier and the active compound is a critical design element in PDCs. nih.gov For many applications, it is desirable for the active molecule to be released from the polymer at a specific site of action. This is achieved by incorporating a reversible or cleavable linker that is stable during systemic circulation but breaks in response to a specific trigger in the target microenvironment. digitellinc.combiosynth.com The choice of linker chemistry dictates the release mechanism. nih.gov
pH-Sensitive Linkers: These linkers are designed to hydrolyze in acidic environments. biosynth.com This is advantageous for targeting tumors, which often have a slightly acidic extracellular pH, or for release within acidic cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). creative-biolabs.comiris-biotech.de
Hydrazones: Formed by reacting a ketone or aldehyde with a hydrazine (B178648) derivative, acylhydrazone linkers are notably stable at neutral pH (pH 7.4) but hydrolyze rapidly at lower pH values. creative-biolabs.comnih.gov The rate of cleavage can be tuned by modifying the chemical structure of the hydrazone. nih.govacs.org
Other Acid-Labile Linkers: Other examples include cis-aconityl and phosphoramidate (B1195095) linkers, which also exploit acid-catalyzed hydrolysis for drug release. creative-biolabs.comnih.govwsu.edu
Enzyme-Cleavable Linkers: This strategy utilizes linkers containing substrates for enzymes that are overexpressed in diseased tissues. digitellinc.commit.edu This provides high specificity for drug release. biosynth.com
Peptide Linkers: Short peptide sequences can be designed to be substrates for specific proteases. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by the lysosomal enzyme Cathepsin B. ui.ac.idtcichemicals.com Other sequences can target matrix metalloproteinases (MMPs), which are often upregulated in tumors. ui.ac.idmit.edu
β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is found at high concentrations in some tumor microenvironments. creativebiolabs.net
Reduction-Sensitive Linkers: These linkers incorporate a disulfide bond (-S-S-). Disulfide bonds are relatively stable in the bloodstream but are readily cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is significantly higher. nih.govbiosynth.com This mechanism facilitates intracellular drug release.
Often, these triggerable linkers are used with a "self-immolative" spacer. creativebiolabs.net This spacer ensures that after the initial cleavage event, a subsequent electronic cascade occurs, leading to the release of the drug in its original, unmodified form. creativebiolabs.netprolynxinc.com
| Linker Type | Cleavage Stimulus | Target Environment | Examples |
|---|---|---|---|
| pH-Sensitive | Low pH | Tumor microenvironment, endosomes, lysosomes | Hydrazone, cis-Aconityl, Phosphoramidate creative-biolabs.comnih.gov |
| Enzyme-Cleavable | Specific Enzymes | Tumor microenvironment, intracellular lysosomes | Val-Cit (Cathepsin B), PLGVR (MMPs), β-Glucuronide ui.ac.idmit.educreativebiolabs.net |
| Reduction-Sensitive | Reducing Agents (e.g., Glutathione) | Intracellular space | Disulfide bonds nih.gov |
Impact of Structural Variations on Mechanistic Profiles and Biological Interactions (Excluding Efficacy/Toxicity)
The biological interactions and mechanistic profile of a compound are intrinsically linked to its three-dimensional structure and electronic properties. Minor structural variations can lead to significant changes in how a molecule interacts with biological targets and how it is processed by metabolic enzymes. wur.nl For analogues of this compound, structural modifications can influence molecular interactions without direct consideration of the ultimate efficacy or toxicity.
Impact of Aromatic Ring Substitution: The 3,4-dimethoxyphenyl group is a key feature. The number and position of these methoxy groups on the phenyl ring can alter the molecule's electronic distribution and its ability to form hydrogen bonds or other non-covalent interactions. Studies on related structures, such as chalcones, have shown that the substitution pattern on the aromatic rings is critical for their interaction with biological targets like the NF-κB protein complex. For example, the methoxy groups can act as hydrogen bond acceptors, influencing the binding orientation within a protein's active site. The size of substituents on the aromatic rings of similar alkenyldiarylmethanes has been shown to be a critical factor, with optimal activity associated with specific sizes (e.g., Cl, CH3), suggesting that steric fit is crucial for interaction with the biological target.
Impact of the Alkenyl Chain and Chloro-Substituent: The chloro-substituted butene chain provides the core scaffold. The geometry of the double bond and the presence of the chlorine atom create a specific shape and polarity. The molecule (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, which shares the dimethoxyphenyl group and a halogenated ring, is noted to be approximately planar, a conformation that facilitates stacking interactions like C-H···π interactions. nih.gov Altering the length of the alkenyl chain or the nature and position of the halogen would directly impact this geometry and the potential for such intermolecular contacts. For instance, replacing the chlorine with a different halogen (e.g., fluorine or bromine) would change the bond length, bond polarity, and steric bulk at that position, which could alter binding affinity to a target protein.
Influence on Metabolic Pathways: Subtle structural variations can profoundly affect a molecule's metabolic fate. Research on related allyl- and propenylbenzenes demonstrates that the position of the double bond in the side chain and the nature of the substituents on the phenyl ring dictate which metabolic pathways are favored. wur.nl For this compound, these variations could influence its susceptibility to oxidation by cytochrome P450 enzymes, potentially leading to different metabolites with distinct biological interaction profiles. The presence of the chlorine atom also introduces potential for specific metabolic pathways, such as glutathione conjugation, which can be influenced by the surrounding molecular structure. It is crucial to consider that predictions of biological interactions should be based not just on structural analogy, but on an analogy of metabolic pathways. wur.nl
| Structural Variation | Potential Impact on Mechanistic Profile / Biological Interaction | Reference Concept |
|---|---|---|
| Alteration of Phenyl Ring Substituents (e.g., number/position of -OCH3) | Changes in electronic distribution, hydrogen bonding capacity, and steric fit within a target binding pocket. | SAR on chalcones and ADAMs shows substituent size and type affects target interaction. |
| Modification of the Alkenyl Chain (e.g., length, saturation) | Alters molecular shape, rigidity, and the spatial relationship between the phenyl ring and the chloro-substituent, affecting binding geometry. | Modifications to the alkenyl chain in ADAMs influence antiviral activity, indicating altered target interaction. |
| Replacement of the Chloro-Substituent (e.g., with F, Br, I) | Changes in bond polarity, steric bulk, and metabolic stability at the C2 position. | Halogen size on related molecules impacts biological activity. |
| Isomeric Repositioning of the Double Bond (e.g., to 2-butene) | Significant change in molecular geometry and reactivity; affects which metabolic pathways are initiated. | Metabolism of propenylbenzenes is highly dependent on double bond position. wur.nl |
Advanced Methodologies for Analysis and Detection of 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene in Complex Matrices Excluding Biological/clinical Samples
Chromatographic Separation Techniques for Purity Assessment and Trace Analysis
Chromatographic methods are paramount for the separation and quantification of 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene from related substances and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for achieving high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
A common approach involves using a C18 stationary phase, which provides excellent retention and separation for aromatic compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture. acs.org UV detection is suitable for this compound due to the presence of the chromophoric dimethoxyphenyl group.
A representative HPLC method for the analysis of this compound is detailed below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method can be adapted and optimized depending on the specific matrix and the required level of sensitivity. For instance, the gradient profile and flow rate can be adjusted to improve the resolution of closely eluting impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the potential for thermal lability and insufficient volatility of this compound, direct analysis by GC-MS can be challenging. nih.gov Chemical derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comresearchgate.netsigmaaldrich.com
Silylation, a common derivatization technique, involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for this purpose. The resulting TMS derivative of this compound would exhibit improved chromatographic behavior and produce characteristic mass spectra suitable for identification and quantification. nih.gov
An illustrative GC-MS method for the analysis of the TMS derivative is outlined below:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 m/z |
The mass spectrum of the derivatized analyte would be expected to show a molecular ion peak and characteristic fragmentation patterns that can be used for confirmation. nih.gov
Advanced Spectroscopic Detection Methods
Spectroscopic techniques offer alternative and often complementary approaches to chromatographic methods, providing high sensitivity and structural information.
Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection
SERS is a powerful technique that can provide ultrasensitive detection of analytes adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. rsc.orgnih.gov The interaction of the analyte with the plasmonic surface results in a significant enhancement of the Raman scattering signal, allowing for detection at very low concentrations.
For the analysis of this compound, a SERS method would typically involve mixing the sample with a colloidal solution of gold or silver nanoparticles. The presence of chloride ions can sometimes further enhance the SERS signal for aromatic compounds. rsc.orgresearchgate.net The aromatic rings and the chloro-substituent of the target molecule are expected to interact with the nanoparticle surface, leading to a characteristic SERS spectrum.
A potential SERS analytical approach is summarized in the following table:
| Parameter | Description |
| SERS Substrate | Citrate-reduced gold nanoparticles (AuNPs), ~40 nm diameter |
| Aggregation Agent | Addition of a salt solution (e.g., NaCl) to induce nanoparticle aggregation and create "hot spots" for signal enhancement. researchgate.net |
| Excitation Wavelength | 785 nm (near-infrared) to minimize fluorescence interference |
| Data Acquisition | Accumulation of multiple spectra to improve signal-to-noise ratio |
The resulting SERS spectrum would display unique vibrational bands corresponding to the molecular structure of this compound, providing a molecular fingerprint for identification. acs.org
Fluorescence Spectroscopy of Fluorescent Derivatives
While this compound may exhibit some native fluorescence due to its styryl-like structure, derivatization to introduce a highly fluorescent moiety can significantly enhance detection sensitivity. frontiersin.orgnih.govuni-heidelberg.de This approach is particularly useful for trace analysis in complex matrices where background fluorescence may be an issue.
A variety of fluorescent labeling reagents can be employed to react with a suitable functional group on the analyte or a derivative thereof. The selection of the fluorophore would depend on the desired excitation and emission wavelengths, as well as the chemical compatibility with the analyte.
The table below outlines a conceptual workflow for fluorescence analysis:
| Step | Description |
| Derivatization | Reaction of the analyte with a fluorescent labeling agent (e.g., a derivative of coumarin (B35378) or fluorescein) that targets a specific functional group. |
| Excitation Wavelength | Selected based on the absorption maximum of the fluorescent derivative. |
| Emission Wavelength | Monitored at the wavelength of maximum fluorescence intensity of the derivative. |
| Quantification | A calibration curve is constructed by plotting fluorescence intensity against the concentration of the derivatized analyte. |
The Stokes shift, which is the difference between the excitation and emission maxima, is an important parameter to consider for minimizing self-absorption and background interference. frontiersin.org
Analytical Method Validation for Robust Quantification of this compound
The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. researchgate.netpcdn.co A comprehensive method validation study for the quantification of this compound would include the evaluation of several key parameters.
A summary of typical validation parameters and their acceptance criteria for an HPLC method is presented in the table below.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the expected concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | The precision within-laboratory variations: different days, different analysts, different equipment, etc. | RSD ≤ 3.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, temperature, and mobile phase composition are slightly varied. |
By systematically evaluating these parameters, the developed analytical method can be demonstrated to be suitable for the reliable quantification of this compound in complex non-biological matrices.
Linearity, Accuracy, and Precision Studies
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. nist.gov This involves demonstrating that the method is linear over a specific concentration range, that it is accurate in its measurements, and that the results are precise.
Linearity establishes the direct proportionality between the concentration of an analyte and the analytical signal. A linear relationship is typically evaluated by analyzing a series of standards of known concentrations. The data is then plotted to generate a calibration curve, and the linearity is commonly assessed by the coefficient of determination (R²). For a method to be considered linear, the R² value should ideally be very close to 1.0.
Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a matrix blank, and the percentage of the analyte recovered by the analytical method is calculated. Acceptable recovery ranges can vary depending on the complexity of the matrix and the concentration of the analyte.
Precision is the measure of the repeatability of the analytical method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at different levels, including repeatability (measurements taken over a short interval under the same conditions) and intermediate precision (measurements taken within the same laboratory but on different days, with different analysts, or on different equipment).
The following table outlines the typical parameters and acceptance criteria for linearity, accuracy, and precision studies in the context of analytical method validation.
| Parameter | Typical Method | Acceptance Criteria |
| Linearity | Analysis of 5-7 concentration levels | Coefficient of Determination (R²) ≥ 0.995 |
| Accuracy | Spike and recovery analysis in matrix | Recovery between 80% and 120% |
| Precision | Repeatability (n≥6) | Relative Standard Deviation (RSD) ≤ 15% |
This table presents generalized acceptance criteria based on common analytical chemistry standards; specific values may vary depending on the analytical technique and matrix.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified as an exact value. nih.gov It is a critical parameter for methods designed to detect trace amounts of a substance.
The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is a key parameter for quantitative assays that require the determination of low levels of a compound.
The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), where the LOD is typically defined as the concentration that produces a signal three times the noise level, and the LOQ is the concentration that results in a signal ten times the noise level. Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve.
For the analysis of a compound like this compound in a complex matrix, the LOD and LOQ would be highly dependent on the analytical instrumentation and the sample preparation method. For instance, a sensitive GC-MS method would likely achieve lower LOD and LOQ values compared to a less sensitive HPLC-UV method. vu.nl
| Parameter | Basis of Determination | Typical Value |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Dependent on method and matrix |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Dependent on method and matrix |
The values for LOD and LOQ are method- and matrix-specific and must be experimentally determined for each analytical procedure.
Future Research Directions and Translational Perspectives for 2 Chloro 4 3,4 Dimethoxyphenyl 1 Butene
Emerging Synthetic Strategies and Unexplored Reactivity Profiles for 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene
The synthesis of this compound, a substituted allylic chloride, can be approached through various modern synthetic methodologies. While direct synthesis is not widely documented, emerging strategies in organic chemistry offer plausible routes. These can be adapted from methods used for similar structures, such as other allylic chlorides or compounds featuring the 3,4-dimethoxyphenyl moiety. nih.govresearchgate.net
Potential Synthetic Approaches:
Allylic Chlorination: A direct approach would involve the selective allylic chlorination of the precursor 4-(3,4-dimethoxyphenyl)-1-butene (B3174094). Reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator or light could achieve this transformation.
Grignard and Related Organometallic Reactions: The reaction of a Grignard reagent derived from 3,4-dimethoxybenzyl chloride with an appropriate three-carbon chloro-alkene synthon could provide the target structure. Copper-catalyzed additions to epoxides are also a potential route. nih.gov
Palladium-Catalyzed Cross-Coupling: Suzuki or Stille coupling of a (3,4-dimethoxyphenyl)boronic acid or stannane (B1208499) with a suitable 4-carbon building block containing a vinyl chloride could be a viable, albeit complex, strategy. researchgate.net
Wittig and Horner-Wadsworth-Emmons Reactions: Condensation of 3,4-dimethoxyphenylacetaldehyde with a phosphorus ylide containing a chloromethyl group could construct the carbon skeleton and the double bond simultaneously.
The reactivity profile of this compound remains largely unexplored. Its structure suggests a rich and varied chemical behavior stemming from its key functional groups: the reactive allylic chloride and the electron-rich dimethoxyphenyl ring.
Unexplored Reactivity:
Nucleophilic Substitution (SN2/SN2'): The allylic chloride is a prime site for substitution reactions with a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides). The regioselectivity (attack at the α or γ position) could be tuned by the choice of nucleophile, solvent, and catalyst.
Organometallic Cross-Coupling Reactions: The chloride can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkynyl, or vinyl groups.
Electrophilic Aromatic Substitution: The dimethoxy-substituted benzene (B151609) ring is highly activated towards electrophilic substitution, offering a route to further functionalize the aromatic core.
Cyclization Reactions: Intramolecular reactions, potentially triggered by the displacement of the chloride by a nucleophile tethered to the aromatic ring, could lead to novel heterocyclic or carbocyclic frameworks. nih.gov
Table 1: Potential Synthetic Strategies and Reactivity Investigations
| Area of Research | Specific Approach/Reaction | Rationale/Potential Outcome |
|---|---|---|
| Synthesis | Allylic Chlorination with NCS | Direct, one-step functionalization of a hydrocarbon precursor. |
| Cu-Catalyzed Grignard Addition | High regio- and stereoselectivity for constructing allylic alcohols, adaptable for chlorides. nih.gov | |
| Wittig-type Reactions | Versatile C=C bond formation with control over geometry. | |
| Reactivity | SN2' Reactions with Soft Nucleophiles | Exploration of regioselectivity in allylic substitution. |
| Sonogashira Coupling | Introduction of alkyne moieties for further functionalization (e.g., click chemistry). | |
| Friedel-Crafts Acylation | Functionalization of the aromatic ring to create more complex derivatives. |
Application of this compound as a Versatile Synthetic Building Block in Materials Science or Chemical Biology (Non-Medical)
The bifunctional nature of this compound makes it a highly promising building block for creating complex molecules in materials science and chemical biology. nih.govnih.govwhiterose.ac.uk Its two distinct reactive sites—the allylic chloride and the aromatic ring—can be addressed orthogonally to construct novel polymers, probes, or surface modifiers.
In Materials Science:
Functional Monomers: The vinyl group allows for polymerization (e.g., radical or ROMP) to create a polymer backbone. The pendant chloro-aryl moiety can then be post-functionalized by displacing the chloride, leading to materials with tailored properties such as altered refractive index, conductivity, or surface energy.
Surface Modification: The molecule could be grafted onto surfaces via the reactive chloride. For example, reaction with hydroxyl- or amine-functionalized surfaces (like silica (B1680970) or metal oxides) would tether the dimethoxyphenyl group, which could then be used to alter surface hydrophobicity or for further chemical elaboration.
In Chemical Biology (Non-Medical Research):
Synthesis of Biological Probes: The allylic chloride is an excellent handle for introducing reporter groups. Nucleophilic substitution with fluorescent dyes, biotin (B1667282), or spin labels would yield probes for studying protein-ligand interactions or cellular processes, assuming a relevant biological target is identified for the dimethoxyphenyl scaffold.
Scaffold for Combinatorial Libraries: The molecule can serve as a starting point for creating libraries of related compounds. researchgate.net The chloride can be displaced with various nucleophiles, and the aromatic ring can be modified through electrophilic substitution, generating a diverse set of molecules for screening in non-medical contexts, such as inhibitors for enzymes used in industrial processes. researchgate.net The 4-substituted-2-methoxyphenol structure is a known building block for creating bioactive compounds. researchgate.net
Table 2: Potential Applications as a Synthetic Building Block
| Field | Application | Description |
|---|---|---|
| Materials Science | Polymer Synthesis | Acts as a monomer for addition polymerization, with the chloride available for post-polymerization modification. |
| Self-Assembled Monolayers | Covalent attachment to surfaces via the chloride to create functional organic thin films. | |
| Chemical Biology | Fluorescent Probes | The chloride is displaced by a fluorophore-containing nucleophile to create tools for bio-imaging. |
| Affinity-Based Probes | Attachment of biotin or other affinity tags to the scaffold for use in pull-down assays. |
Advanced Mechanistic Studies into the Molecular Interactions of this compound (Excluding Efficacy/Toxicity in Living Organisms)
A deep understanding of the non-covalent interactions and conformational dynamics of this compound is crucial for predicting its reactivity and how it might interact with other molecules, such as catalysts or binding partners in a material. Advanced computational and experimental techniques can provide these insights.
Computational Studies:
Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's preferred conformations, rotational energy barriers (e.g., around the C-C single bonds), and bond dissociation energies. It can also model reaction pathways, for instance, to predict the transition states and activation energies for SN2 versus SN2' reactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments, providing insight into solvent effects on its conformational equilibrium and reactivity.
Hirshfeld Surface Analysis: If a crystalline derivative can be synthesized, X-ray diffraction data can be used to perform Hirshfeld surface analysis. This method visualizes and quantifies intermolecular interactions in the crystal lattice, such as C-H···O, C-H···Cl, and π-π stacking interactions, which are crucial for understanding solid-state packing and properties. nih.gov
Experimental Studies:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques like NOESY and ROESY can provide information about the through-space proximity of atoms, helping to determine the molecule's predominant conformation in solution.
Vibrational Spectroscopy (IR and Raman): Detailed analysis of the vibrational spectra, aided by DFT calculations, can confirm structural features and provide information on the strength of intramolecular interactions.
Table 3: Proposed Mechanistic Studies
| Technique | Objective | Expected Information |
|---|---|---|
| DFT Calculations | Analyze conformational landscape | Identify low-energy conformers and rotational barriers. |
| MD Simulations | Study solvent effects | Understand how the molecule's shape and dynamics change in different media. |
| Hirshfeld Surface Analysis | Quantify intermolecular contacts | Visualize and quantify non-covalent interactions in the solid state. nih.gov |
| 2D NMR (NOESY/ROESY) | Determine solution-state structure | Elucidate the 3D structure and preferred conformation in solution. |
Design and Synthesis of Photoactivatable or Chemically Removable Derivatives of this compound for Research Probes
The development of derivatives that can be activated by light or specific chemical triggers would transform this compound into a sophisticated tool for spatiotemporal control in research applications.
Photoactivatable Derivatives:
Photocaged Compounds: A "caged" version of the molecule could be synthesized where its reactivity is masked by a photolabile protecting group. For example, the chloride could be substituted with a nucleophile that is tethered to a photo-removable group like o-nitrobenzyl. Upon irradiation with UV light, the cage is cleaved, releasing the active molecule at a specific time and location.
Photoswitchable Derivatives: Incorporating a photoswitchable moiety, such as an azobenzene (B91143) group, could allow for reversible control over the molecule's properties. mdpi.com For instance, an azobenzene unit could be introduced via substitution of the chloride. Isomerization of the azobenzene with light (e.g., from trans to cis) would alter the molecule's shape and electronics, potentially modulating its interaction with a target.
Chemically Removable Derivatives:
Cleavable Linkers: The molecule could be tethered to a solid support or a larger biomolecule through a chemically cleavable linker. The allylic chloride is an ideal handle for attaching such linkers. For example, reaction with a thiol-containing linker that can be cleaved by reduction would allow for controlled release.
Pro-probes: A derivative could be designed to become active only after a specific chemical reaction. For instance, if the dimethoxyphenyl group were replaced with a dihydroxy-phenyl group protected by an ester, the molecule would be relatively inert. Deprotection by a specific esterase would unmask the catechol moiety, which could then act as a redox-active probe or a metal-chelating agent.
Table 4: Strategies for Derivatization as Research Probes
| Derivative Type | Modification Strategy | Activation Mechanism | Potential Use |
|---|---|---|---|
| Photoactivatable | Incorporate an o-nitrobenzyl group | UV light irradiation | Spatiotemporally controlled release of the compound. |
| Attach an azobenzene moiety | Reversible isomerization with specific wavelengths of light | Reversibly modulating the molecule's shape and properties. | |
| Chemically Removable | Use a disulfide linker | Reduction (e.g., with DTT) | Controlled release from a surface or biomolecule. |
| Ester-protected phenol | Enzymatic hydrolysis | Activation by a specific enzyme in a biological sample. |
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Activity of this compound and its Analogues
Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and optimization of molecules like this compound. researchgate.net By training models on existing chemical data, it is possible to predict properties and activities, thereby guiding experimental work more efficiently. jsr.orgnih.govsmums.ac.ir
Predicting Reactivity:
Quantitative Structure-Property Relationship (QSPR): ML models can be trained to predict key reactivity parameters. For example, a model could predict the reaction rate or regioselectivity of nucleophilic substitution at the allylic chloride based on descriptors of the substrate, nucleophile, and solvent. vanderbilt.edu Input features would include molecular fingerprints, quantum chemical descriptors (like partial charges and orbital energies), and solvent parameters. researchgate.net
Predicting Non-Medical Biological Activity:
Quantitative Structure-Activity Relationship (QSAR): For applications in chemical biology, QSAR models can predict the likelihood that the molecule or its analogues will bind to a specific target protein (e.g., an enzyme for an industrial biocatalysis application). smums.ac.irvanderbilt.edu These models learn from datasets of compounds with known activities against the target. nih.gov By screening virtual libraries of analogues of this compound, ML can prioritize the most promising candidates for synthesis and testing. nih.gov
Model Development and Application: The process involves curating a dataset, calculating molecular descriptors (e.g., 2D fingerprints, 3D pharmacophores), training an ML algorithm (such as random forest, support vector machines, or deep neural networks), and validating the model's predictive power. nih.gov For this specific molecule, a model could be built to explore how modifications to the dimethoxyphenyl ring or replacement of the chloride with other leaving groups would affect a desired property, such as binding affinity to a target or polymerization tendency.
Table 5: Hypothetical Machine Learning Model for Reactivity Prediction
| Input Descriptors | Target Property (Output) | ML Algorithm | Application |
|---|---|---|---|
| Molecular Fingerprints (e.g., ECFP4) of the substrate | SN2 / SN2' Ratio | Random Forest Regression | Guide synthetic planning by predicting the major product of a substitution reaction. |
| DFT-calculated LUMO energy of the substrate | Reaction Rate (log k) | Gradient Boosting | Prioritize analogues with higher reactivity for cross-coupling reactions. |
| 3D geometric properties of substrate and nucleophile | Enantioselectivity for a chiral reaction | Graph Neural Network researchgate.net | Design catalysts or conditions to favor the formation of a single enantiomer. |
Q & A
Basic: What are the established synthetic routes for 2-Chloro-4-(3,4-dimethoxyphenyl)-1-butene, and how can yield optimization be methodologically approached?
The compound is synthesized via the Wittig reaction, where a triphenylphosphonium bromide intermediate is generated from 3-(3,4-dimethoxyphenyl)-1-propanol and phosphorus tribromide. This intermediate reacts with aldehydes to form the alkene product. Yield optimization involves:
- Catalyst purity : Use freshly prepared triphenylphosphine to avoid oxidation byproducts.
- Temperature control : Maintain a reaction temperature of 0–5°C during phosphonium salt formation to suppress side reactions.
- Solvent selection : Anhydrous THF or dichloromethane minimizes hydrolysis of intermediates .
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
- NMR spectroscopy : - and -NMR confirm the alkene geometry (cis/trans) and substitution patterns. The 3,4-dimethoxyphenyl group shows distinct aromatic proton splitting (δ 6.7–7.1 ppm) and methoxy singlet peaks (δ 3.8–3.9 ppm).
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to resolve impurities. Adjust retention times by modifying the methanol ratio .
Advanced: How do electronic effects of the 3,4-dimethoxyphenyl group influence the reactivity of the chloroalkene moiety in substitution reactions?
The electron-donating methoxy groups increase electron density on the aromatic ring, stabilizing intermediates via resonance. This reduces electrophilicity at the chloroalkene, necessitating harsher nucleophilic conditions (e.g., NaI in acetone at 80°C). Kinetic studies show a 15% lower reaction rate compared to non-substituted analogs, attributed to steric hindrance from the methoxy groups .
Advanced: What computational methods are suitable for predicting reaction intermediates in the synthesis of this compound?
- Density Functional Theory (DFT) : Models the transition state of the Wittig reaction, highlighting the role of steric effects in the ylide formation step.
- Molecular Dynamics (MD) : Simulates solvent interactions during phosphonium salt synthesis, identifying THF as optimal due to its stabilization of the intermediate’s partial charges .
Basic: What safety protocols are recommended for handling this compound based on structurally similar chlorinated aromatics?
- Ventilation : Use fume hoods to prevent inhalation of volatile chloroalkene vapors.
- PPE : Nitrile gloves and lab coats are mandatory; chlorinated compounds can penetrate latex.
- Waste disposal : Neutralize with 10% NaOH before disposal to hydrolyze reactive chloro groups .
Advanced: How can contradictory data on reaction outcomes (e.g., competing elimination vs. substitution) be systematically resolved?
- Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., DMSO-d6) to distinguish between SN2 and E2 mechanisms.
- Control experiments : Vary base strength (e.g., KOtBu vs. NaH) to isolate pathways. For example, strong bases favor elimination, while weaker bases promote substitution .
Basic: What are the key physical properties (e.g., solubility, stability) relevant to experimental design?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.
- Stability : Degrades under UV light; store in amber vials at –20°C.
- Melting point : Not well-documented; differential scanning calorimetry (DSC) is recommended for empirical determination .
Advanced: How can regioselectivity challenges in functionalizing the chloroalkene be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) on the methoxy substituents to steer reactivity.
- Metal catalysis : Pd-catalyzed cross-coupling (e.g., Heck reaction) selectively modifies the alkene position without affecting the chloro group .
Basic: What spectroscopic red flags indicate sample contamination or degradation?
- IR spectroscopy : A broad O–H stretch (~3400 cm⁻¹) suggests hydrolysis of the chloro group.
- GC-MS : Peaks at m/z 154 (fragment from methoxy group cleavage) indicate thermal degradation during analysis .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate mechanistic pathways in its reactions?
Labeling the chloroalkene carbon with allows tracking via NMR. For example, in SN2 reactions, inversion of configuration at the labeled carbon confirms the mechanism. In elimination, loss of the label in gaseous byproducts (e.g., ) validates the pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
